3,4-Cyclohexenoesculetin beta-D-galactopyranoside 3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 182805-65-8
VCID: VC0241049
InChI: InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1
SMILES: C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C19H22O9
Molecular Weight: 394.4 g/mol

3,4-Cyclohexenoesculetin beta-D-galactopyranoside

CAS No.: 182805-65-8

Cat. No.: VC0241049

Molecular Formula: C19H22O9

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Cyclohexenoesculetin beta-D-galactopyranoside - 182805-65-8

Specification

CAS No. 182805-65-8
Molecular Formula C19H22O9
Molecular Weight 394.4 g/mol
IUPAC Name 2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Standard InChI InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1
SMILES C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O
Canonical SMILES C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3,4-Cyclohexenoesculetin beta-D-galactopyranoside possesses a complex chemical structure represented by the molecular formula C19H22O9 . The IUPAC name for this compound is 2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one . This structure consists of a tetrahydrobenzo[c]chromen-6-one system with a hydroxy group at position 2 and a beta-D-galactopyranoside moiety attached via an oxygen atom at position 3 . The stereochemistry is defined by five chiral centers, indicated by the "S" and "R" designations in the IUPAC name, which are crucial for the compound's biological activity and specificity as an enzyme substrate.

Physical and Chemical Properties

The molecular weight of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is 394.4 g/mol, which positions it as a moderately sized biomolecule . The compound exhibits specific properties that contribute to its effectiveness in biochemical applications. According to computed parameters, it has an XLogP3-AA value of 0.3, indicating a slight tendency toward lipophilicity while maintaining adequate water solubility – a balanced characteristic that facilitates its use in biological systems .

Additionally, the molecule features 5 hydrogen bond donor sites and 9 hydrogen bond acceptor sites, enabling multiple interaction points within biological environments . This rich hydrogen bonding capability contributes to its specific binding affinity for the β-galactosidase enzyme. The compound also possesses 3 rotatable bonds, providing conformational flexibility that may be important for its function as an enzyme substrate .

Structural Identifiers

For precise identification in chemical databases and literature, 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is associated with several standardized identifiers:

  • CAS Number: 182805-65-8

  • PubChem CID: 71312219

  • European Community (EC) Number: 689-624-8

  • Nikkaji Number: J1.287.212G

  • InChIKey: HDJJDRXZHJRVGA-DIKXUDHVSA-N

  • InChI: InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1

Synonyms and Alternative Nomenclature

Common Names

3,4-Cyclohexenoesculetin beta-D-galactopyranoside is known by several alternative names in scientific literature and commercial products. The most frequently used synonym is "S-Gal," which serves as a convenient shorthand in laboratory contexts . Other synonyms include:

  • 3,4-cyclohexenoesculetin-beta-D-galactoside

  • CHE-Gal

  • cyclohexenoesculetin-beta-galactoside

  • cyclohexenoesculetingalactoside

  • S-Gal cpd

  • 6H-Dibenzo[b,d]pyran-6-one, 3-(beta-D-galactopyranosyloxy)-7,8,9,10-tetrahydro-2-hydroxy-

The variety of names reflects different conventions used across various scientific disciplines and commercial applications.

MeSH Entry Terms

In the Medical Subject Headings (MeSH) database, the compound is indexed under several entry terms, including:

  • 3,4-cyclohexenoesculetin beta-D-galactopyranoside

  • 3,4-cyclohexenoesculetin-beta-D-galactoside

  • CHE-Gal

  • cyclohexenoesculetin-beta-galactoside

  • cyclohexenoesculetingalactoside

  • S-Gal

  • S-Gal cpd

These standardized terms facilitate literature searches and indexing in biomedical databases.

Applications in Molecular Biology

Role as a Reporter Gene Substrate

3,4-Cyclohexenoesculetin beta-D-galactopyranoside serves as a substrate for the enzyme β-galactosidase, which is encoded by the lacZ gene from Escherichia coli . This enzyme hydrolyzes the glycosidic bond in the substrate, resulting in the formation of a distinctive black precipitate that is easily visible to the naked eye . This color reaction forms the basis for its application in reporter gene assays, where the presence or absence of enzyme activity can be visually determined with high sensitivity.

The lacZ gene has been one of the most commonly used reporter genes in molecular biology since its first application in 1980 . Although β-galactosidase naturally catalyzes the cleavage of lactose to form glucose and galactose, it recognizes several artificial substrates, which has promoted its extensive use as a reporter gene . Among these substrates, 3,4-Cyclohexenoesculetin beta-D-galactopyranoside offers specific advantages due to its ability to form a dark precipitate upon hydrolysis.

Selection of Recombinant Clones

One of the primary applications of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is in the selection of recombinant bacterial clones . In molecular cloning procedures, the lacZ gene is often used as a marker for successful insertion of a DNA fragment into a plasmid. The principle of this selection method relies on the disruption of the lacZ gene by the inserted DNA, resulting in the loss of β-galactosidase activity in successfully transformed cells.

When bacterial colonies are grown on media containing 3,4-Cyclohexenoesculetin beta-D-galactopyranoside, those carrying recombinant plasmids (with interrupted lacZ gene) remain their natural color, while non-recombinant colonies (with intact lacZ gene) turn black due to the hydrolysis of the substrate . This visual discrimination provides a straightforward method for identifying successful transformants without requiring specialized equipment.

Vaccinia Virus Vector Applications

3,4-Cyclohexenoesculetin beta-D-galactopyranoside has been specifically employed in the development and selection of vaccinia virus-derived vectors . The compound is utilized for the detection of β-galactosidase activity in viral plaque screening, facilitating the identification of recombinant viruses . This application is particularly valuable in vaccine design and cancer therapy research, where vaccinia virus vectors are being explored for their potential therapeutic benefits.

The vaccinia virus offers several advantages as a vector platform, including its capacity for large foreign DNA insertion, cytoplasmic replication (which facilitates expression of foreign genes), and established immunogenicity . The incorporation of reporter genes like lacZ, detectable with substrates such as 3,4-Cyclohexenoesculetin beta-D-galactopyranoside, has enhanced the utility of these viral vectors in various biological experiments.

Comparative Analysis with Other Substrates

Advantages Over Traditional Substrates

Research indicates that 3,4-Cyclohexenoesculetin beta-D-galactopyranoside (S-Gal) outperforms 5-bromo-4-chloro-3-indolyl beta-D-galactopyranoside (X-Gal) as a β-galactosidase substrate for both automated and non-automated molecular biology applications . While X-Gal produces a blue precipitate upon hydrolysis, S-Gal generates a black product, which may offer superior contrast and visibility in certain experimental contexts .

The enhanced performance of S-Gal is particularly relevant for automated detection systems, where clear visual discrimination between positive and negative results is essential for accurate data interpretation . The distinct black color produced by S-Gal hydrolysis provides a sharp contrast against most background materials, potentially reducing the likelihood of false readings in high-throughput screening applications.

Comparison with Other β-galactosidase Substrates

Several substrates are available for the detection of β-galactosidase activity, each with specific properties that make them suitable for different applications. The table below presents a comparative analysis of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside with other commonly used substrates:

Reporter GeneOriginProductDetection MethodApplications
LacZ (with S-Gal)Escherichia coliβ-galactosidaseColorimetry (black precipitate)Recombinant selection, viral plaque screening
LacZ (with X-Gal)Escherichia coliβ-galactosidaseColorimetry (blue precipitate)Gene expression studies, recombinant selection
LacZ (with ONPG)Escherichia coliβ-galactosidaseColorimetry (yellow solution)Quantitative enzyme assays
CATEscherichia coliChloramphenicol acetyltransferaseThin-layer chromatography, autoradiography, ELISATranscriptional assays
GUSEscherichia coliβ-glucuronidaseColorimetry or fluorescencePlant transformation studies
GFPAequorea victoria (jellyfish)Green fluorescent proteinFluorescenceLive cell imaging
LUCPhotinus pyralis (firefly)LuciferaseLuminescenceGene expression studies

This comparative table is based on information provided in the research literature and highlights the diversity of reporter gene systems available for different experimental purposes.

Substrate Selection Considerations

The choice between 3,4-Cyclohexenoesculetin beta-D-galactopyranoside and alternative substrates depends on several factors, including the specific requirements of the experimental design, the detection methods available, and the desired sensitivity and specificity. While S-Gal offers advantages in terms of visual contrast and performance in automated systems, other substrates may be preferred for certain applications based on factors such as cost, stability, or compatibility with specific detection systems.

For quantitative analyses of β-galactosidase activity, soluble substrates like ONPG may be more suitable as they produce products that can be measured spectrophotometrically . In contrast, for applications requiring spatial resolution of enzyme activity, such as histochemical staining or plaque assays, insoluble substrates like S-Gal or X-Gal, which produce localized precipitates, are generally preferred.

Research Applications and Findings

Performance in Automated Detection Systems

A significant research finding regarding 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is its superior performance compared to X-gal in automated detection systems . This property makes it particularly valuable for high-throughput screening applications and other procedures that rely on automated image analysis. The improved performance likely stems from the higher contrast provided by the black precipitate, which facilitates more accurate machine recognition of positive results.

Research indicates that the compound's effectiveness extends to both automated and non-automated molecular biology techniques, suggesting a versatility that contributes to its value in diverse experimental contexts . This dual utility makes 3,4-Cyclohexenoesculetin beta-D-galactopyranoside a flexible tool for researchers working with varying levels of technological sophistication.

Use in Vaccinia Virus-Derived Vectors Research

In the context of vaccinia virus vector research, 3,4-Cyclohexenoesculetin beta-D-galactopyranoside has been employed as a key reagent for the selection and visualization of recombinant viruses . The vaccinia virus has several features that make it suitable as a vector in biological experiments, vaccine design, or cancer therapy, including:

  • Complete cytoplasmic replication, facilitating the expression of foreign genes inserted in the viral genome

  • Ability to transcribe genes using its own transcription factors and enzymes

  • Capacity to accommodate large inserts of foreign DNA

  • Established immunogenicity, as evidenced by its historical role in smallpox eradication

  • Relative safety and ease of administration

The use of reporter genes like lacZ, detectable with substrates such as 3,4-Cyclohexenoesculetin beta-D-galactopyranoside, has enhanced the utility of these viral vectors in various biological experiments and potential therapeutic applications.

Integration with Other Reporter Systems

Research has shown that 3,4-Cyclohexenoesculetin beta-D-galactopyranoside can be integrated into experimental designs that utilize multiple reporter systems. In complex genetic constructs or experimental protocols, different reporter genes may be employed simultaneously to monitor various aspects of gene expression or cellular processes. The compatibility of S-Gal with other detection systems contributes to its utility in sophisticated experimental designs.

The distinctive black precipitate produced by S-Gal hydrolysis can be easily distinguished from the signals generated by other reporter systems, such as the fluorescence of GFP or the luminescence of luciferase. This clear visual differentiation facilitates the interpretation of results in experiments that employ multiple reporters to track different genetic elements or cellular processes.

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